molecular formula C24H29N3O3S B2661892 1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 920116-05-8

1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2661892
CAS No.: 920116-05-8
M. Wt: 439.57
InChI Key: HDEDKVHIFVHXQT-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.
BenchChem offers high-quality 1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[2-[2-(3-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-29-19-9-8-10-20(17-19)30-15-16-31-24-25-21-11-4-5-12-22(21)27(24)18-23(28)26-13-6-2-3-7-14-26/h4-5,8-12,17H,2-3,6-7,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEDKVHIFVHXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone is a complex organic molecule that integrates various pharmacologically relevant structures. Its potential biological activities are of great interest in medicinal chemistry, particularly due to the presence of an azepane ring and a benzo[d]imidazole moiety, which are known for their diverse biological properties.

Chemical Structure

The molecular formula of the compound is C20H26N2O3SC_{20}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 358.49 g/mol. The compound features an azepane ring, a methoxyphenoxy group, and a thioether linkage, contributing to its unique pharmacological profile.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Interaction : The benzo[d]imidazole structure can interact with various receptors, potentially influencing pathways related to cell signaling and growth.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes, thereby affecting cellular functions.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this molecule might also exhibit such effects against various pathogens.

Biological Activities

Recent studies have highlighted several biological activities associated with compounds similar to 1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone:

Antimicrobial Activity

Research indicates that derivatives of benzo[d]imidazole exhibit potent antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as <1μg/mL<1\,\mu g/mL against Staphylococcus aureus and other pathogens .
CompoundMIC (µg/mL)Target Organism
3ao< 1Staphylococcus aureus
3aq3.9Candida albicans
3ad3.9Mycobacterium smegmatis

Anticancer Potential

Compounds containing azepane and benzo[d]imidazole structures have been investigated for anticancer activity. Studies suggest that these compounds may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Properties

Some derivatives have shown anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

Case Studies

Several studies have explored the biological activity of compounds related to our target compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various benzo[d]imidazole derivatives, revealing significant antibacterial activity against both gram-positive and gram-negative bacteria .
  • Molecular Docking Studies : Molecular docking analyses have identified potential binding sites for these compounds on bacterial enzymes, suggesting mechanisms for their antimicrobial action .
  • Pharmacological Profiling : In vitro assays demonstrated the ability of certain derivatives to inhibit biofilm formation in pathogenic bacteria, indicating potential applications in treating biofilm-associated infections .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone?

Methodological Answer: The compound’s synthesis involves multi-step reactions. A typical approach includes:

  • Step 1: Synthesis of the benzimidazole core via condensation of o-phenylenediamine with a carbonyl source under acidic conditions (e.g., acetyl chloride in DMSO at reflux) .
  • Step 2: Introduction of the thioether group by reacting the benzimidazole intermediate with a thiol-containing reagent (e.g., 2-(3-methoxyphenoxy)ethanethiol) in the presence of a base like potassium carbonate and a solvent such as dioxane or ethanol under reflux .
  • Step 3: Coupling the azepane moiety using nucleophilic substitution or amidation reactions. For example, reacting 2-chloroethanone derivatives with azepane in anhydrous conditions .
    Key Considerations: Optimize reaction time (e.g., 16–24 hours for substitutions) and purity via recrystallization (ethanol/methanol) .

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., benzimidazole protons at δ 7.2–8.5 ppm, azepane protons at δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and UV detection .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound for biological targets?

Methodological Answer:

  • Analog Synthesis: Modify substituents systematically (e.g., vary the methoxyphenoxy group or azepane ring size) and compare bioactivity .
  • Computational Modeling: Perform docking studies (e.g., using AutoDock Vina) to predict binding affinity with targets like kinases or GPCRs, guided by the compound’s thioether and benzimidazole motifs .
  • Biological Assays: Test analogs in enzyme inhibition assays (e.g., IC50_{50} determination) or cellular models (e.g., anti-inflammatory activity via COX-2 inhibition) .

Q. How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Control Experiments: Verify assay conditions (e.g., solvent effects from DMSO, cell line viability) .
  • Dose-Response Analysis: Replicate studies across multiple concentrations to identify non-linear effects .
  • Meta-Analysis: Cross-reference results with structurally similar compounds (e.g., benzimidazole derivatives with thioether linkages) in databases like PubMed or Scopus .

Q. What strategies are recommended for optimizing reaction yields during scale-up synthesis?

Methodological Answer:

  • Catalyst Screening: Test palladium or copper catalysts for coupling reactions to reduce side products .
  • Solvent Optimization: Replace dioxane with greener solvents (e.g., acetonitrile or THF) while maintaining reflux efficiency .
  • Process Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Data Analysis and Interpretation

Q. How can researchers differentiate between desired products and by-products in complex reactions?

Methodological Answer:

  • Chromatographic Separation: Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC .
  • Spectroscopic Fingerprinting: Compare NMR shifts of key functional groups (e.g., thioether vs. sulfone byproducts at δ 2.8–3.5 ppm) .
  • TLC Monitoring: Use iodine staining or UV visualization to track reaction progress .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Software: Use ChemAxon or Schrödinger Suite to calculate logP, solubility, and pKa .
  • DFT Calculations: Apply Gaussian 09 to model electronic properties (e.g., HOMO-LUMO gaps) and reactivity .

Advanced Characterization Techniques

Q. How can crystallography aid in understanding this compound’s conformational stability?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and analyze to determine bond angles and non-covalent interactions (e.g., π-π stacking in benzimidazole) .

Q. What advanced spectroscopic methods resolve ambiguities in structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Assign proton-proton and carbon-proton correlations, especially for overlapping signals in the azepane region .
  • XPS or FTIR: Confirm sulfur oxidation states (thioether vs. sulfoxide) .

Biological Interaction Studies

Q. What in vitro models are appropriate for studying this compound’s mechanism of action?

Methodological Answer:

  • Enzyme Inhibition: Use fluorogenic substrates in kinetic assays (e.g., trypsin-like proteases) .
  • Cell-Based Assays: Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for phosphorylation markers) .

Q. How can researchers validate target specificity in complex biological systems?

Methodological Answer:

  • CRISPR Knockout Models: Generate cell lines lacking the putative target protein and assess compound efficacy .
  • SPR (Surface Plasmon Resonance): Measure binding kinetics to recombinant proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.